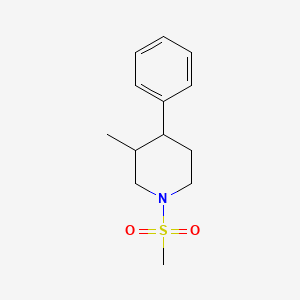
3-Methyl-1-methylsulfonyl-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-methylsulfonyl-4-phenylpiperidine, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to exhibit neuroprotective effects by preventing the death of neurons in the brain. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit anxiolytic and antidepressant effects, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanisms of pain, inflammation, and neurodegeneration. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine. One area of research could focus on the development of new drugs based on the chemical structure of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that exhibit improved pharmacological properties and reduced toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine and its potential interactions with other drugs. Finally, research could also focus on the development of new methods for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves a multistep process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves the condensation reaction between 1-methylpiperidine-4-carbaldehyde and methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and isolated using various chromatographic techniques.
Applications De Recherche Scientifique
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-1-methylsulfonyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-10-14(17(2,15)16)9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJIDIJGVRDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-methylsulfonyl-4-phenylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)